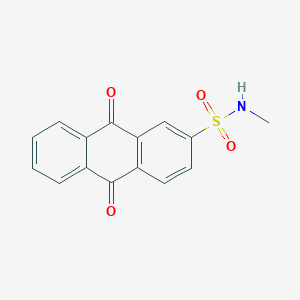
N-methyl-9,10-dioxoanthracene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-9,10-dioxoanthracene-2-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents. This compound features a sulfonamide group attached to an anthraquinone core, which is a derivative of anthracene. The presence of the anthraquinone moiety imparts unique chemical properties to the compound, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-9,10-dioxoanthracene-2-sulfonamide typically involves the reaction of 9,10-anthraquinone with methylamine and a sulfonating agent. One common method includes the following steps:
Sulfonation: 9,10-anthraquinone is treated with sulfuric acid to introduce the sulfonic acid group at the 2-position.
Amidation: The resulting sulfonic acid derivative is then reacted with methylamine to form the sulfonamide.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-methyl-9,10-dioxoanthracene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The anthraquinone core can be further oxidized under strong oxidizing conditions.
Reduction: Reduction of the anthraquinone moiety can lead to the formation of anthracene derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Further oxidized anthraquinone derivatives.
Reduction: Anthracene derivatives.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
N-methyl-9,10-dioxoanthracene-2-sulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential antibacterial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing new sulfonamide-based therapeutics.
Industry: Utilized in the production of dyes and pigments due to its stable anthraquinone core.
Mechanism of Action
The mechanism of action of N-methyl-9,10-dioxoanthracene-2-sulfonamide involves its interaction with biological targets such as enzymes and receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes like dihydropteroate synthase, which is crucial in the folate synthesis pathway of bacteria. This inhibition leads to antibacterial effects. Additionally, the anthraquinone core can intercalate into DNA, disrupting cellular processes and exhibiting anticancer activity.
Comparison with Similar Compounds
Similar Compounds
N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide: Another anthraquinone derivative with a sulfonamide group.
Sulfonimidates: Sulfur (VI) species with similar sulfonamide functionality but different structural features.
Uniqueness
N-methyl-9,10-dioxoanthracene-2-sulfonamide is unique due to its specific substitution pattern on the anthraquinone core, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N-methyl-9,10-dioxoanthracene-2-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO4S/c1-16-21(19,20)9-6-7-12-13(8-9)15(18)11-5-3-2-4-10(11)14(12)17/h2-8,16H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUKLXGBVIZNLMF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
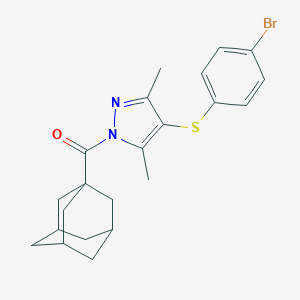
![dimethyl 2-[[2-(3,4-dimethylphenoxy)acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B375082.png)
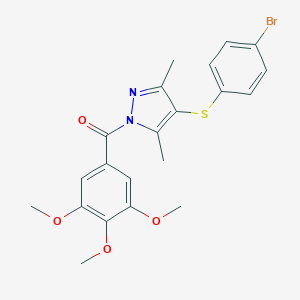
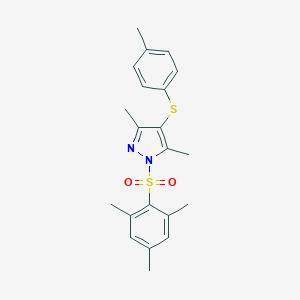
![2-([1,1'-biphenyl]-4-yloxy)-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B375086.png)
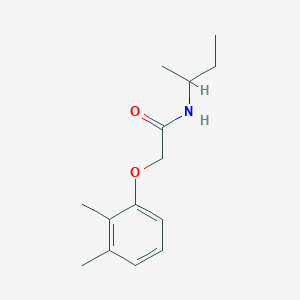
![2-bromo-3,4,5-trimethoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B375088.png)

![Pentyl 4-{[(2-bromophenoxy)acetyl]amino}benzoate](/img/structure/B375091.png)
![Ethyl 3-{[(2,6-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B375092.png)
![Ethyl 6-methoxy-4-{[3-(trifluoromethyl)phenyl]amino}quinoline-3-carboxylate](/img/structure/B375094.png)
![Ethyl 4-[(4-chloro-2-methylphenyl)amino]-6-methoxyquinoline-3-carboxylate](/img/structure/B375095.png)
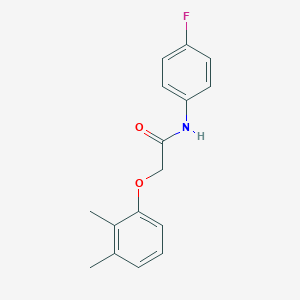
![pentyl {[3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B375097.png)
